molecular formula C14H19ClO3 B13774474 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate CAS No. 94386-45-5

1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate

Katalognummer: B13774474
CAS-Nummer: 94386-45-5
Molekulargewicht: 270.75 g/mol
InChI-Schlüssel: JNJWTHMHROHMGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C14H19ClO3. It is known for its applications in various fields, including agriculture and chemical research. This compound is a derivative of 2-(4-chloro-2-methylphenoxy)propionic acid and is often used in the synthesis of herbicides and other agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate involves several steps. One common method starts with the sulfonation of l-ethyl lactate using p-toluenesulfonyl chloride to obtain a sulfonyl ester compound. This compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester. Finally, the ether ester undergoes ester exchange with n-octanol to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often employs solid-liquid phase transfer catalysis (S-L PTC) with potassium carbonate as a mild base and toluene as the solvent. This method achieves high conversion rates and selectivity under relatively mild conditions .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.

    Reduction: Reducing agents can be used to reduce the compound to its simpler forms.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound disrupts the growth of plants by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific substituents, which can influence its chemical properties and reactivity. The presence of the methylpropyl group can affect its solubility, stability, and overall effectiveness in various applications.

Eigenschaften

CAS-Nummer

94386-45-5

Molekularformel

C14H19ClO3

Molekulargewicht

270.75 g/mol

IUPAC-Name

butan-2-yl 2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C14H19ClO3/c1-5-10(3)17-14(16)11(4)18-13-7-6-12(15)8-9(13)2/h6-8,10-11H,5H2,1-4H3

InChI-Schlüssel

JNJWTHMHROHMGZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.